m-PEG4-NHS ester

Protein PEGylation Bioconjugation Cytochrome c modification

m-PEG4-NHS ester (CAS 622405-78-1), also designated as methyl-PEG4-NHS ester or m-dPEG®₄-NHS ester, is a monofunctional, linear polyethylene glycol (PEG) derivative containing a methoxy-capped terminus and a terminal N-hydroxysuccinimide (NHS) ester reactive group. As a single molecular weight, amine-reactive chemical modification reagent with a discrete PEG₄ spacer length , this compound reacts efficiently with primary amines (-NH₂) at pH 7-9 to form stable, irreversible amide bonds.

Molecular Formula C14H23NO8
Molecular Weight 333.33 g/mol
Cat. No. B609262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-NHS ester
Synonymsm-PEG4-NHS ester
Molecular FormulaC14H23NO8
Molecular Weight333.33 g/mol
Structural Identifiers
InChIInChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3
InChIKeyMAYFFZZPEREGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-NHS ester: A Four-Unit PEG NHS Ester for Amine-Reactive Bioconjugation and PROTAC Linker Synthesis


m-PEG4-NHS ester (CAS 622405-78-1), also designated as methyl-PEG4-NHS ester or m-dPEG®₄-NHS ester, is a monofunctional, linear polyethylene glycol (PEG) derivative containing a methoxy-capped terminus and a terminal N-hydroxysuccinimide (NHS) ester reactive group. As a single molecular weight, amine-reactive chemical modification reagent with a discrete PEG₄ spacer length , this compound reacts efficiently with primary amines (-NH₂) at pH 7-9 to form stable, irreversible amide bonds . The NHS ester moiety enables covalent conjugation to lysine residues of proteins, peptides, amine-modified oligonucleotides, and functionalized surfaces, while the PEG₄ spacer enhances aqueous solubility and biocompatibility of the resulting conjugates [1].

Why m-PEG4-NHS ester Cannot Be Simply Replaced by Other PEG-NHS Variants in Critical Bioconjugation Workflows


The substitution of m-PEG4-NHS ester with other PEG-NHS analogs (e.g., m-PEG8-NHS, m-PEG12-NHS, or heterogeneous PEG mixtures) without empirical validation introduces scientifically verifiable risks across multiple performance dimensions. PEG spacer length is not a passive parameter—it directly governs conjugate solubility, hydrodynamic volume, aggregation propensity, and in vivo pharmacokinetic profiles [1]. Shorter linkers may fail to provide adequate spatial separation for ternary complex formation in PROTAC applications, while longer linkers can reduce PEGylation efficiency and alter protein activity [2]. Furthermore, the use of polydisperse PEG-NHS reagents introduces batch-to-batch variability in molecular weight distribution, compromising reproducibility in critical applications where consistent conjugate performance is required . The quantitative evidence below establishes that m-PEG4-NHS ester occupies a distinct performance niche relative to its closest structural analogs, with measurable differences in conjugation efficiency, aggregation behavior, and spatial distance parameters that directly impact experimental outcomes.

Quantitative Differentiation Evidence for m-PEG4-NHS ester Relative to Structural Analogs and In-Class Candidates


PEGylation Yield Advantage of m-PEG4-NHS ester Over m-PEG8-NHS ester in Cytochrome c Conjugation

In a comparative PEGylation study of cytochrome c (Cyt-c) using mPEG-NHS reagents, the PEG4 variant demonstrated 1.32-fold higher conjugation efficiency relative to the PEG8 variant under identical optimized reaction conditions [1].

Protein PEGylation Bioconjugation Cytochrome c modification

Aggregation Propensity in ADC Formulations: PEG4 Linker as Baseline for Longer PEG Chain Evaluation

In a comparative evaluation of DAR8-ADCs prepared with pendant-type PEG linkers of varying lengths, the PEG4-containing ADC exhibited higher aggregate content than both PEG8 and PEG12 variants under accelerated stability conditions at 40°C in formulation buffer [1]. This establishes PEG4 as the more aggregation-prone baseline, providing a quantifiable benchmark for evaluating whether increased PEG length (PEG8/PEG12) offers sufficient aggregation reduction to justify trade-offs in other performance parameters.

Antibody-Drug Conjugate ADC linker DAR8 formulation Aggregation

Precise Spatial Distance Control: 15.6 Å Spacer Length of m-dPEG®₄-NHS ester Enables Defined Molecular Architecture

The m-dPEG®₄-NHS ester provides a precisely defined spacer length of 14 atoms with an extended molecular distance of 15.6 Å . This discrete measurement contrasts sharply with heterogeneous PEG-NHS mixtures that lack defined spatial parameters. For PROTAC applications, PEG4 spacers provide critical spatial separation enabling simultaneous engagement of the protein of interest and E3 ligase without steric clashes [1], while 3-5 ethylene glycol subunits have been demonstrated to yield PROTACs with IC₅₀ values between 50-70 μM in competitive HTRF assays [2].

Spatial separation Linker distance PEG4 spacer PROTAC design

Comparative Hydrolytic Stability of NHS Esters: m-PEG4-NHS ester Shares Class-Level Half-Life Parameters Requiring Controlled Handling

All NHS ester-containing PEG compounds, including m-PEG4-NHS ester, exhibit quantifiable hydrolytic instability in aqueous buffers that dictates stringent handling requirements [1]. At pH 8.0 and 25°C, NHS esters in aqueous media demonstrate a half-life of approximately 1 hour; at pH 8.6 and 4°C, the half-life decreases to 10 minutes . This class-wide behavior establishes the critical procurement consideration that m-PEG4-NHS ester is not differentiated by enhanced hydrolytic stability compared to other NHS ester PEGs but rather must be managed through identical handling protocols (fresh solution preparation, immediate use, and storage at -20°C in dry, inert conditions) [2].

NHS ester hydrolysis Buffer stability Bioconjugation Reagent handling

Application Scenarios Where m-PEG4-NHS ester Demonstrates Documented Performance Advantages


Protein PEGylation with Higher Conjugation Efficiency Than Longer PEG Variants

When PEGylating proteins such as cytochrome c, m-PEG4-NHS ester achieves 45% conjugation yield compared to only 34% for m-PEG8-NHS under identical optimized conditions (pH 7.0, 1:25 protein-to-reagent molar ratio, 15 min reaction time) [1]. This 1.32-fold efficiency advantage makes m-PEG4-NHS ester the preferred choice when maximizing conjugation yield is prioritized over extended PEG length benefits such as increased hydrodynamic volume or longer circulation half-life. The shorter PEG₄ spacer also minimizes potential steric interference with protein active sites compared to longer PEG variants.

PROTAC Linker Requiring Defined 15.6 Å Spacer for Ternary Complex Optimization

m-PEG4-NHS ester provides a discrete 14-atom, 15.6 Å spacer arm with exact single molecular weight composition [1], enabling precise control over the distance between E3 ligase ligand and target protein warhead in PROTAC design. PROTAC linkers with 3-5 ethylene glycol subunits have demonstrated activity with IC₅₀ values between 50-70 μM in competitive HTRF assays [2]. The defined length of PEG₄ enables systematic structure-activity relationship (SAR) studies where linker length is varied to identify optimal ternary complex geometry, a critical parameter for achieving efficient target protein ubiquitination and degradation .

DAR8 ADC Development with Quantifiable Aggregation Baseline for Linker Length Optimization

In DAR8 antibody-drug conjugates (ADCs) using Trastuzumab and MMAE payload, pendant-type PEG4 linkers exhibit measurable aggregation behavior that establishes a baseline for evaluating longer PEG variants [1]. Stability studies at 40°C in formulation buffer demonstrate that aggregate content decreases as PEG length increases (PEG4 > PEG8 > PEG12). This quantitative rank order enables rational linker selection: developers prioritizing minimal aggregation in high-DAR formulations should evaluate PEG8 or PEG12 linkers, while those constrained by synthetic accessibility or requiring shorter linker geometry may accept PEG4's moderate aggregation profile in exchange for other advantages.

Surface Functionalization and Small Molecule Modification Requiring Defined Hydrophilic Spacer

m-PEG4-NHS ester enables covalent modification of amine-functionalized surfaces (metals, glass, nanoparticles) and small molecules with a precisely defined hydrophilic PEG₄ spacer [1]. The methoxy-capped terminus prevents crosslinking while providing increased water solubility and reduced non-specific binding compared to unmodified surfaces [2]. The discrete 15.6 Å length provides predictable spatial separation between the conjugated entity and the underlying surface, enabling reproducible surface chemistry for biosensor development, immunoassay construction, and nanoparticle coating applications where consistent conjugate architecture is essential.

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